molecular formula C12H18ClN B1454039 [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1019488-32-4

[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No. B1454039
CAS RN: 1019488-32-4
M. Wt: 211.73 g/mol
InChI Key: FERDWPKMEPWCTA-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)methylamine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .


Synthesis Analysis

This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method . The synthesis of this drug has been done in five steps .


Molecular Structure Analysis

The molecular formula of “(2-Chlorophenyl)methylamine” is C12H18ClN . The molecular weight is 211.73102 .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which include compounds similar to (2-Chlorophenyl)methylamine, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that (2-Chlorophenyl)methylamine could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. The structure of (2-Chlorophenyl)methylamine could be explored for its potential to reduce inflammation, which is a common symptom in various diseases and conditions .

Anticancer Applications

Compounds with an indole base structure have been studied for their anticancer activities. The ability of these compounds to bind with high affinity to multiple receptors makes them candidates for cancer treatment research .

Anti-HIV Effects

Some indole derivatives have been synthesized and screened for their anti-HIV activity. They have shown promising results in inhibiting HIV-1 and HIV-2 strains replication in acutely infected cells . This indicates a potential research avenue for (2-Chlorophenyl)methylamine in HIV treatment.

Antioxidant Capacity

The antioxidant properties of indole derivatives make them interesting for research into diseases caused by oxidative stress. (2-Chlorophenyl)methylamine could be investigated for its ability to neutralize free radicals .

Antimicrobial and Antitubercular Activity

Indole derivatives have been found to possess antimicrobial and antitubercular activities. Research into (2-Chlorophenyl)methylamine could explore its effectiveness against various bacterial infections, including tuberculosis .

Antidiabetic Potential

The indole nucleus is present in many pharmacologically active compounds that have been used to treat diabetes. The biological activity of (2-Chlorophenyl)methylamine could be harnessed in the development of new antidiabetic medications .

Antimalarial Properties

Indole derivatives have also been explored for their antimalarial properties. Given the structural similarity, (2-Chlorophenyl)methylamine could be a candidate for creating new antimalarial drugs .

Safety And Hazards

The safety and hazards associated with “(2-Chlorophenyl)methylamine” include acute toxicity (oral), eye irritation, skin irritation, and specific target organ toxicity (single exposure). It is classified as a combustible, acute toxic Cat.3 compound or compound which causes chronic effects .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERDWPKMEPWCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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